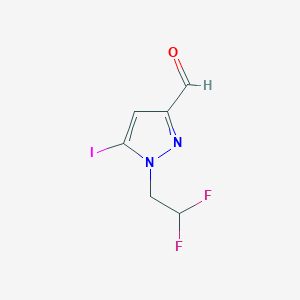
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with an aldehyde functional group. This unique structure imparts the compound with distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method includes the difluoromethylation of pyrazole derivatives, followed by iodination and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids
Common reagents and conditions used in these reactions include transition metal catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism by which 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde exerts its effects is primarily through its interactions with molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to modulate the activity of enzymes and receptors. The iodine atom and aldehyde group also contribute to its reactivity and binding affinity, enabling it to participate in various biochemical pathways .
相似化合物的比较
When compared to other similar compounds, 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: Features a bromine atom instead of iodine and lacks the aldehyde group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Contains a difluoromethyl group but lacks the iodine and aldehyde functionalities.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds have a trifluoroethylidene group and different core structures.
The presence of both the difluoroethyl and iodine groups, along with the aldehyde functionality, makes this compound a versatile and valuable compound for various applications.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodopyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O/c7-5(8)2-11-6(9)1-4(3-12)10-11/h1,3,5H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFLKHRPZDGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C=O)CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














